REACTION_SMILES
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[CH:23]([N:24]=[C:25]=[N:26][CH:27]([CH3:28])[CH3:29])([CH3:30])[CH3:31].[NH2:32][c:33]1[cH:34][cH:35][c:36]([S:39]([NH2:40])(=[O:41])=[O:42])[cH:37][cH:38]1.[O:43]=[CH:44][N:45]([CH3:46])[CH3:47].[OH:13][c:14]1[c:15]2[n:16][n:17][nH:18][c:19]2[cH:20][cH:21][cH:22]1.[nH:1]1[n:2][c:3]([C:10](=[O:11])[OH:12])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[nH:1]1[n:2][c:3]([C:10](=[O:12])[NH:32][c:33]2[cH:34][cH:35][c:36]([S:39]([NH2:40])(=[O:41])=[O:42])[cH:37][cH:38]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N=C=NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(S(N)(=O)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc2[nH]nnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1n[nH]c2ccccc12
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1ccc(NC(=O)c2n[nH]c3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |